5-Tert-butyl-1,2-dimethyl-3-phenylpiperidin-3-yl propanoate
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Overview
Description
5-Tert-butyl-1,2-dimethyl-3-phenylpiperidin-3-yl propanoate is a synthetic organic compound belonging to the piperidine class This compound is characterized by its complex structure, which includes a piperidine ring substituted with tert-butyl, dimethyl, and phenyl groups, as well as a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-1,2-dimethyl-3-phenylpiperidin-3-yl propanoate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diamines or amino alcohols.
Substitution Reactions: The tert-butyl, dimethyl, and phenyl groups are introduced through substitution reactions. These reactions often involve the use of alkyl halides or aryl halides in the presence of a base.
Esterification: The final step involves the esterification of the piperidine derivative with propanoic acid or its derivatives under acidic or basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Batch or Continuous Flow Reactors: To ensure precise control over reaction conditions and scalability.
Catalysts: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Techniques such as distillation, crystallization, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-1,2-dimethyl-3-phenylpiperidin-3-yl propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nitrating agents.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, 5-Tert-butyl-1,2-dimethyl-3-phenylpiperidin-3-yl propanoate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. It may serve as a model compound for investigating receptor interactions and enzyme inhibition.
Medicine
In medicinal chemistry, derivatives of this compound may be explored for their potential pharmacological activities. Piperidine derivatives are known for their diverse biological activities, including analgesic and anti-inflammatory properties.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Tert-butyl-1,2-dimethyl-3-phenylpiperidin-3-yl propanoate involves its interaction with molecular targets such as receptors or enzymes. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to specific sites and modulate biological pathways. The exact pathways and targets would depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
1-Benzylpiperidine: Another piperidine derivative with a benzyl group instead of a phenyl group.
3,4-Dimethylpiperidine: A simpler piperidine derivative with two methyl groups.
N-tert-Butylpiperidine: A piperidine derivative with a tert-butyl group.
Uniqueness
5-Tert-butyl-1,2-dimethyl-3-phenylpiperidin-3-yl propanoate is unique due to its combination of substituents, which confer specific steric and electronic properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new synthetic methodologies.
Properties
Molecular Formula |
C20H31NO2 |
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Molecular Weight |
317.5 g/mol |
IUPAC Name |
(5-tert-butyl-1,2-dimethyl-3-phenylpiperidin-3-yl) propanoate |
InChI |
InChI=1S/C20H31NO2/c1-7-18(22)23-20(16-11-9-8-10-12-16)13-17(19(3,4)5)14-21(6)15(20)2/h8-12,15,17H,7,13-14H2,1-6H3 |
InChI Key |
HXMYADUYVHAIOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1(CC(CN(C1C)C)C(C)(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
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